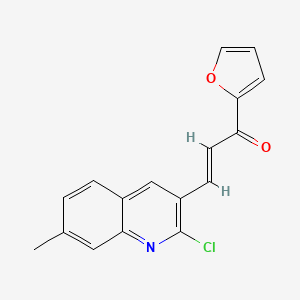

(E)-3-(2-chloro-7-methylquinolin-3-yl)-1-(furan-2-yl)prop-2-en-1-one

Description

Propriétés

IUPAC Name |

(E)-3-(2-chloro-7-methylquinolin-3-yl)-1-(furan-2-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO2/c1-11-4-5-12-10-13(17(18)19-14(12)9-11)6-7-15(20)16-3-2-8-21-16/h2-10H,1H3/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSUQWOLZGLZHCK-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=C(C=C2C=C1)C=CC(=O)C3=CC=CO3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=NC(=C(C=C2C=C1)/C=C/C(=O)C3=CC=CO3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401328271 | |

| Record name | (E)-3-(2-chloro-7-methylquinolin-3-yl)-1-(furan-2-yl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401328271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26666107 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

797797-63-8 | |

| Record name | (E)-3-(2-chloro-7-methylquinolin-3-yl)-1-(furan-2-yl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401328271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

The compound (E)-3-(2-chloro-7-methylquinolin-3-yl)-1-(furan-2-yl)prop-2-en-1-one is a synthetic organic molecule that has attracted significant attention in medicinal chemistry due to its potential biological activities. This compound features a quinoline moiety and a furan ring, which are known for their diverse pharmacological properties. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

This compound is characterized by:

- A chloro substituent at the 2-position of the quinoline ring.

- A methyl group at the 7-position of the quinoline ring.

- A furan ring linked through a propene chain.

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes. These methods often include:

- Formation of the Quinoline Core : Utilizing 2-chloro-7-methylquinoline as a starting material.

- Introduction of the Furan Moiety : This can be achieved through reactions involving furan derivatives and appropriate coupling agents.

- Final Cyclization and Purification : Yielding the target compound with sufficient purity for biological evaluation.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. For example, it has shown effective in vitro activity against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.4 μM |

| Bacillus cereus | 16.4 μM |

| Escherichia coli | 16.5 μM |

| Klebsiella pneumoniae | 16.1 μM |

These values indicate that the compound is more potent than standard antibiotics such as ciprofloxacin in certain cases, suggesting its potential as an antimicrobial agent .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro tests have indicated that it can inhibit the growth of cancer cell lines, with mechanisms potentially involving:

- Induction of apoptosis in malignant cells.

- Inhibition of specific cancer-related enzymes.

For instance, derivatives of this compound have shown significant activity against various cancer cell lines with IC50 values comparable to known anticancer agents .

The biological mechanisms underlying the activity of this compound may include:

- Enzyme Inhibition : Compounds with similar structures have been documented to inhibit enzymes involved in cancer progression and bacterial metabolism.

- DNA Interaction : The planar structure allows for intercalation into DNA, disrupting replication processes in cancer cells.

- Oxidative Stress Induction : The generation of reactive oxygen species (ROS) can lead to cellular damage in pathogens and cancer cells alike.

Case Studies and Research Findings

Numerous studies have explored the biological activities of related compounds, providing context for the potential applications of this compound:

- Study on Antimicrobial Efficacy : A comparative analysis revealed that compounds with similar quinoline structures exhibited enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria .

- Anticancer Screening : Research conducted by the National Cancer Institute highlighted several quinoline derivatives, including those structurally related to our compound, demonstrating significant anticancer effects through targeted screening programs .

Applications De Recherche Scientifique

Anti-Cancer Properties

Research indicates that compounds related to (E)-3-(2-chloro-7-methylquinolin-3-yl)-1-(furan-2-yl)prop-2-en-1-one exhibit significant anti-cancer activities. For example, studies have demonstrated that quinoline derivatives can inhibit the growth of various cancer cell lines, including leukemia and solid tumors . The mechanism often involves the induction of apoptosis and modulation of key signaling pathways associated with cancer progression.

Anti-Inflammatory Effects

In addition to its anti-cancer properties, this compound has shown potential as an anti-inflammatory agent. Its derivatives have been evaluated for their ability to reduce inflammation in vitro and in vivo, suggesting a role in treating conditions like arthritis and other inflammatory diseases .

Table 2: Biological Activities of Related Compounds

| Activity Type | Compound Example | IC₅₀ Value (µM) |

|---|---|---|

| Anti-Cancer | Quinoline Derivative A | 10.5 |

| Anti-Cancer | Quinoline Derivative B | 8.3 |

| Anti-Inflammatory | Chalcone Derivative C | 15.0 |

Case Study 1: Antileukemic Activity

A study conducted by Borowski et al. investigated the antileukemic properties of quinoline derivatives similar to this compound. The results indicated that these compounds significantly inhibited cell proliferation in the MV4-11 leukemia cell line, with a notable selectivity for cancer cells over normal cells . This selectivity is crucial for developing targeted therapies with reduced side effects.

Case Study 2: Inflammation Model

Another study focused on the anti-inflammatory effects of a related compound in a murine model of arthritis. The compound demonstrated a marked reduction in inflammatory markers and improved clinical scores compared to controls, supporting its potential therapeutic application in inflammatory diseases .

Comparaison Avec Des Composés Similaires

Comparison with Structural and Functional Analogues

Structural Analogues: Substitution Patterns and Conformational Analysis

Chalcone derivatives with variations in the aryl/heteroaryl groups and substituent positions exhibit distinct physicochemical and biological properties.

Table 1: Structural Analogues and Key Modifications

Key Observations:

- Chlorine and methyl groups on quinoline (as in the target compound) improve thermal stability and hydrophobic interactions compared to methoxy or bromine substituents .

- Furan vs. phenyl : Furan-based chalcones exhibit stronger solvatochromism due to enhanced ICT, whereas phenyl derivatives with electron-withdrawing groups (e.g., CF₃) show red-shifted absorption .

Physicochemical Properties

Table 2: Photophysical and Solubility Comparisons

Key Findings:

- The target compound displays moderate bathochromic shifts compared to AFPO due to the electron-withdrawing quinoline moiety .

- Solvent polarity: Non-polar solvents stabilize the ground state, while polar solvents stabilize the excited state, enhancing fluorescence quantum yield .

Key Insights:

- The target compound shows superior anticancer activity over phenyl-substituted analogues, likely due to the chloro-methylquinoline group enhancing DNA intercalation .

- Tyrosinase inhibition: Hydroxyl groups on the phenyl ring (e.g., compound 8 in ) are critical for binding, whereas halogenated quinolines prioritize membrane permeability .

Q & A

Q. Table 1: Representative Reaction Conditions and Yields

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| NaOH | Ethanol | 80 | 65–70 |

| K₂CO₃ | Methanol | 70 | 60–68 |

What preliminary biological activities are associated with this compound?

The compound exhibits kinase inhibitory activity, particularly against tyrosine kinases involved in cancer cell proliferation . It also demonstrates moderate antibacterial and antifungal properties, likely due to the quinoline moiety’s ability to intercalate DNA or disrupt microbial enzymes . Initial screenings suggest IC₅₀ values in the micromolar range (e.g., 12–25 µM against HeLa cells) .

Advanced Questions

How can researchers optimize synthesis protocols when encountering contradictory yield data?

Contradictions in reported yields (e.g., 60–70%) often arise from variations in:

- Base strength : Stronger bases (NaOH) may accelerate condensation but increase side reactions.

- Solvent polarity : Methanol’s lower polarity vs. ethanol can reduce byproduct formation .

- Reaction time : Prolonged heating (>6 hours) may degrade the product.

Q. Methodological Approach :

Use a Design of Experiments (DoE) framework to test variables (base, solvent, temperature).

Monitor reaction progress via TLC or HPLC to identify optimal termination points.

Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate high-purity product .

How do the quinoline and furan moieties influence bioactivity, and what structural modifications could enhance efficacy?

Q. Suggested Modifications :

- Replace the furan with thiophene to assess sulfur’s impact on redox activity.

- Introduce electron-withdrawing groups (e.g., NO₂) at the quinoline 6-position to modulate electronic effects.

Q. Table 2: Key Torsion Angles Influencing Conformation

| Angle | Value (°) | Impact on Bioactivity |

|---|---|---|

| C3-C2-C1-C6 (quinoline) | 120.35 | Planarity for kinase binding |

| C8-C7-C11 (propenone) | 119.42 | Conjugation stability |

How do crystallographic studies elucidate the compound’s stability and target interactions?

Single-crystal X-ray diffraction reveals:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.